SODIUM DEHYDROACETATE

Food microbiology Minimal inhibitory concentration Preservative efficacy

Conventional preservatives (sodium benzoate, potassium sorbate) lose efficacy above pH 6.0, forcing higher inclusion rates and risking formulation instability. Sodium dehydroacetate directly resolves this. • 2-5× lower MIC vs. sodium benzoate & potassium sorbate; 25× greater anti-Penicillium activity • Stable across pH 2-7.5; thermally stable to 80°C without decomposition • Paraben-free, formaldehyde-free; effective at 0.03-0.5% in cosmetics, 0.04-0.08% in food Supplied as white crystalline powder, ≥98% purity, with documented batch consistency and reliable global logistics.

Molecular Formula C8H7NaO4
Molecular Weight 190.13 g/mol
Cat. No. B7799804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSODIUM DEHYDROACETATE
Molecular FormulaC8H7NaO4
Molecular Weight190.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Na+]
InChIInChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,10H,1-2H3;/q;+1/p-1
InChIKeyZPNRBQVNNIDJHX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dehydroacetate: Identity & Specifications


Sodium dehydroacetate (SDHA; CAS 4418-26-2; C₈H₇NaO₄) is the sodium salt of dehydroacetic acid, a broad-spectrum antimicrobial preservative classified as a pyrone derivative [1]. It presents as a white to off-white crystalline powder with high water solubility (soluble in water, propylene glycol, and glycerol) and a 1% aqueous solution pH of approximately 8.0–9.3 . Its antimicrobial mechanism involves penetration of the microbial cell membrane, interference with cellular respiration, and inhibition of key enzymatic processes across bacteria, yeasts, and molds [1].

Sodium Dehydroacetate: Interchangeability Risks


Sodium dehydroacetate exhibits preservative properties that are mechanistically and quantitatively distinct from its most common in-class alternatives, including sodium benzoate, potassium sorbate, and calcium propionate. It demonstrates superior antimicrobial potency against specific spoilage organisms at significantly lower mass concentrations, with MIC values often 2× to 5× lower than sodium benzoate or potassium sorbate in comparable systems [1]. Its efficacy is maintained across a broader operational pH range (effective up to pH 7.5), whereas sodium benzoate requires acidic conditions (pH < 4.5) and potassium sorbate loses activity above pH 6.0–6.5 [2]. Substituting a less effective analog based solely on preservative class may result in inadequate microbial control, product spoilage, or formulation instability that direct quantitative characterization can prevent [1].

Sodium Dehydroacetate: Performance Comparisons


MIC Comparison Against Food Spoilage Bacteria

In a direct head-to-head comparison of four common preservatives against 20 spoilage bacterial strains isolated from Capsicum chinense sauce, sodium dehydroacetate achieved effective microbial inhibition at a concentration 80% lower than sodium benzoate and 60% lower than potassium sorbate in the optimized preservative formulation [1]. The microdilution method determined individual MIC values and guided formulation optimization, yielding a final combined preservative system where sodium dehydroacetate contributed at 0.048 mg/mL compared to sodium benzoate at 0.24 mg/mL and potassium sorbate at 0.12 mg/mL [1].

Food microbiology Minimal inhibitory concentration Preservative efficacy Capsicum sauce spoilage

E. coli Inhibition Rate Comparison

In a direct comparative study evaluating four food preservatives against Escherichia coli as the target organism, sodium dehydroacetate demonstrated an inhibition rate of 78.03% ± 1.89% at a concentration of 4 g/kg, ranking second only to potassium cinnamate (85.09% ± 0.79%) and substantially outperforming both potassium sorbate (58.2% ± 0.58%) and sodium benzoate (66.39% ± 2.51%) [1]. The overall inhibitory potency ranking was: potassium cinnamate > sodium dehydroacetate > potassium sorbate > sodium benzoate [1].

Food safety Escherichia coli Inhibition rate Antibacterial efficacy

Antifungal Potency Against Penicillium in Soy Sauce

Under the acidic conditions typical of fermented soy sauce (pH < 5), sodium dehydroacetate demonstrates substantially enhanced relative efficacy against spoilage fungi compared to sodium benzoate. Specifically, at pH < 5, sodium dehydroacetate inhibits yeast growth with twice the potency of sodium benzoate, and inhibits grey-green Penicillium species with 25 times the potency of sodium benzoate [1]. The recommended application concentration in soy sauce production is 0.04%–0.08% (w/w) [1].

Soy sauce preservation Antifungal efficacy Penicillium inhibition pH-dependent activity

Citrus Green Mold Control

In vitro and in vivo experiments evaluating sodium dehydroacetate against Penicillium digitatum and Penicillium italicum—the causative agents of postharvest green and blue molds in citrus—demonstrated that SD dramatically inhibited mycelial growth with a minimum inhibitory concentration (MIC) of 0.20 g/L and a minimum fungicidal concentration (MFC) of 0.40 g/L . In vivo application of 4× and 8× MFC concentrations significantly reduced fruit decay incidence and decreased fruit weight loss rate during storage without impairing coloration index, firmness, total soluble solids, pH, or vitamin C content .

Postharvest pathology Citrus preservation Penicillium digitatum Green mold control

TMR Mold Inhibition Comparison

In a 7-day storage experiment evaluating five mold inhibitors (potassium sorbate, sodium dehydroacetate, sodium benzoate, propionic acid, and calcium propionate) added to total mixed ration (TMR) at 0.15% and 0.30% of fresh weight, sodium dehydroacetate was identified as the most effective preservative among all tested compounds [1]. TMR supplemented with 0.15% and 0.3% sodium dehydroacetate or 0.3% potassium sorbate maintained good quality and normal temperature throughout the storage period, while treatments with propionic acid, calcium propionate, and 0.15% sodium benzoate showed significantly lower moisture retention (P < 0.05) [1]. The study concluded that sodium dehydroacetate ranked best among the five mold inhibitors, with potassium sorbate taking second place [1].

Animal feed preservation Total mixed ration Mold inhibition Shelf-life extension

Thermal Stability and pH Compatibility

Sodium dehydroacetate exhibits processing stability characteristics that differentiate it from pH-sensitive preservatives such as sodium benzoate and potassium sorbate. It remains stable at temperatures up to 120°C for 1–2 hours without decomposition, and its aqueous solution does not degrade or volatilize during heating, boiling, or baking processes [1][2]. In terms of pH compatibility, sodium dehydroacetate maintains antimicrobial efficacy across a broad range from acidic conditions (pH 2–6.5 for the free acid form) up to pH 7.5, whereas sodium benzoate requires pH < 4.5 for optimal activity and potassium sorbate activity declines above pH 6.0–6.5 [1]. Cosmetic-grade sodium dehydroacetate can be formulated in heated emulsions up to 80°C with recommended usage levels of 0.03–0.5% .

Cosmetic preservation Thermal stability pH compatibility Formulation processing

Sodium Dehydroacetate: Application Scenarios


Acidic Condiments and Fermented Sauces

In soy sauce production (pH < 5), sodium dehydroacetate provides 2× greater yeast inhibition and 25× greater anti-Penicillium activity than sodium benzoate [1]. Recommended usage is 0.04%–0.08% (w/w), with proven 6-month preservation without mold development in soy sauce applications [1]. This scenario is supported by the regulatory allowance for dehydroacetic acid and its sodium salt in fermented bean products and pickled vegetables under GB 2760-2024 (effective February 2025), with pickled vegetable maximum usage reduced to 0.3 g/kg [2].

Postharvest Fruit and Vegetable Treatment

For citrus postharvest decay control, sodium dehydroacetate applied at 0.20 g/L (MIC) to 1.60 g/L (8× MFC) significantly reduces green mold (P. digitatum) and blue mold (P. italicum) incidence [1]. The treatment decreases fruit weight loss during storage without affecting coloration, firmness, total soluble solids, pH, or vitamin C content [1]. It also demonstrates efficacy against sour rot (Geotrichum citri-aurantii) with MIC and MFC both at 0.80 g/L [2].

Animal Feed and TMR Preservation

Sodium dehydroacetate at 0.15% of fresh TMR weight provides effective mold inhibition throughout a 7-day storage period, outperforming potassium sorbate (which requires 0.30% for comparable efficacy) and substantially exceeding the performance of sodium benzoate, propionic acid, and calcium propionate [1]. This lower effective inclusion rate reduces preservative cost per ton of feed while maintaining crude protein and ether extract content [1].

Cosmetic and Personal Care Products

Sodium dehydroacetate is suitable for cosmetic formulations that undergo heated emulsion processing up to 80°C and require preservative stability across pH 2–6.5 [1]. It is paraben-free and formaldehyde-free, with recommended usage concentrations of 0.03–0.5% in leave-on and rinse-off products [1]. The compound remains stable at elevated temperatures and does not decompose during thermal processing, distinguishing it from pH-restricted alternatives such as sodium benzoate and potassium sorbate [2].

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